molecular formula C9H11FN2O2 B2535165 N-Isopropyl 4-fluoro-2-nitroaniline CAS No. 146366-00-9

N-Isopropyl 4-fluoro-2-nitroaniline

Cat. No.: B2535165
CAS No.: 146366-00-9
M. Wt: 198.197
InChI Key: AOCNMSQFQYZNFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Isopropyl 4-fluoro-2-nitroaniline is an organic compound with the molecular formula C9H11FN2O2. It is a yellow solid that is used in various chemical applications. This compound is notable for its unique combination of functional groups, including an isopropyl group, a fluoro group, and a nitro group attached to an aniline backbone.

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl 4-fluoro-2-nitroaniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-Isopropyl 4-fluoro-2-nitroaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The fluoro group enhances the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Isopropyl 4-fluoro-2-nitroaniline is unique due to the presence of both the fluoro and nitro groups, which confer distinct chemical properties such as increased stability and reactivity. The isopropyl group also enhances its hydrophobicity, making it more suitable for certain applications in organic synthesis and industrial processes .

Biological Activity

N-Isopropyl 4-fluoro-2-nitroaniline is an organic compound that has garnered interest in various fields, including medicinal chemistry and materials science. Its unique combination of functional groups, particularly the nitro group and halogen substitutions, contributes to its biological activity. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula: C₉H₁₁F N₂O₂
  • Molecular Weight: 184.20 g/mol
  • IUPAC Name: N-isopropyl-4-fluoro-2-nitroaniline

The presence of the isopropyl group enhances the lipophilicity of the molecule, potentially influencing its absorption and distribution in biological systems. The nitro group can participate in redox reactions, while the fluorine atom may affect the compound's binding affinity to biological targets.

The biological activity of this compound primarily involves interactions with various molecular targets within cells. Potential mechanisms include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
  • Protein Binding: Its unique functional groups allow it to bind to proteins, potentially altering their activity.
  • Redox Reactions: The nitro group can undergo reduction, leading to reactive intermediates that may interact with cellular macromolecules.

Enzyme Inhibition

Research indicates that compounds similar to this compound have been utilized in studies involving enzyme inhibition. For instance, nitroaniline derivatives have shown potential as inhibitors for various enzymes, including those involved in cancer metabolism and inflammation.

Toxicological Studies

Toxicological assessments have been conducted on related nitroanilines. For example:

  • Acute Toxicity: Studies indicate that 2-nitroaniline (a structural analogue) has an oral LD50 value of approximately 1838 mg/kg in rats, suggesting a relatively low acute toxicity profile .
  • Mutagenicity: While some nitroanilines exhibit weak mutagenic properties in specific bacterial strains, this compound's mutagenic potential remains largely uncharacterized .

Case Study: Anticancer Activity

A study exploring the structure-activity relationship (SAR) of nitroanilines found that certain derivatives exhibit significant anticancer properties by targeting specific signaling pathways in non-small cell lung cancer (NSCLC) cells . Although this compound was not directly tested, its structural similarities suggest it may also possess anticancer activity.

Table: Comparison of Biological Activities among Nitroanilines

CompoundLD50 (mg/kg)Enzyme InhibitionMutagenicity
This compoundTBDPotentialTBD
2-Nitroaniline1838YesWeak
4-Fluoro-2-nitroanilineTBDYesNegative

Properties

IUPAC Name

4-fluoro-2-nitro-N-propan-2-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O2/c1-6(2)11-8-4-3-7(10)5-9(8)12(13)14/h3-6,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCNMSQFQYZNFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C=C(C=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

4-fluoro-2-nitroaniline (15.6 g; 0.1 mole), 2,2-dimethoxypropane (24.6 ml; 0.2 mole) and trifluoroacetic acid [TFA] (23.1 ml; 0.005 moles) were dissolved in toluene (500 ml) and stirred for 1 hr. BH3 * pyridine (10.0 ml; 0.1 moles) was added in 1.0 ml increments. The reaction was exothermic, and the reaction progress was monitored by tlc 40% EtOAc/Hexane. Additional TFA, BH3 * pyridine and 2,2-dimethoxypropane were added until the tlc indicated that the 4-fluoro-2-nitroaniline was consumed. The reaction mixture was placed on a bed of silica and eluted with 10% methyl-t-butylether/hexane. The product was the first major component to elute, which produced 11.2 g (58%) of a yellow oil.
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58%

Synthesis routes and methods II

Procedure details

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